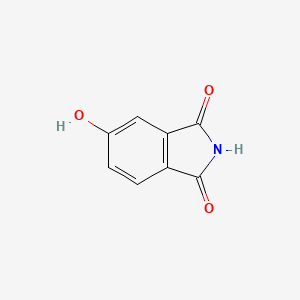

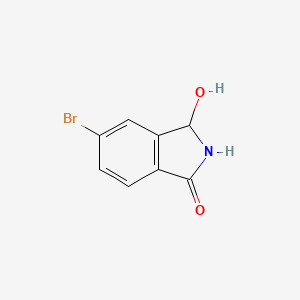

5-Hydroxyisoindoline-1,3-dione

Descripción general

Descripción

5-Hydroxyisoindoline-1,3-dione is a compound with the CAS Number: 50727-06-5 and a molecular weight of 163.13 . It is commonly known as phthalimides and represents an important class of biological and pharmaceutical compounds, including indole alkaloids .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Molecular Structure Analysis

The molecular formula of 5-Hydroxyisoindoline-1,3-dione is C8H5NO3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Physical And Chemical Properties Analysis

5-Hydroxyisoindoline-1,3-dione is a solid substance stored at room temperature .

Aplicaciones Científicas De Investigación

Two-Photon Fluorescent Probes

“5-Hydroxyisoindoline-1,3-dione” derivatives have been used as scaffolds to develop two-photon fluorescent probes. These probes are valuable in bioimaging due to their ability to absorb two photons simultaneously, which allows for deeper tissue penetration and less photodamage compared to one-photon processes .

Synthesis and Reactivity

Recent research has focused on the synthesis and reactivity of isoindole-1,3-dione derivatives, including “5-Hydroxyisoindoline-1,3-dione”. These compounds are synthesized via practical approaches such as the Diels–Alder reaction, which provides effective access to a variety of derivatives with potential biological activities .

Biological Properties Comparison

Isoindoline-1,3-dione derivatives are synthesized to compare their biological properties with other basic systems like 3,4-pyridinedicarboximide and phthalimide. These comparisons are crucial in understanding the analgesic activity and potential therapeutic applications of these compounds .

Anticancer Research

Derivatives of “5-Hydroxyisoindoline-1,3-dione” have been investigated for their potential anticancer properties. Studies involve synthesizing N-substituted imides and evaluating their cytotoxic effects against blood cancer cell lines such as K562 and Raji .

Sensing Mechanism Investigation

The sensing mechanisms of peroxynitrite fluorescent probes based on “5-Hydroxyisoindoline-1,3-dione” derivatives are being investigated. Understanding these mechanisms is essential for developing effective probes for detecting reactive nitrogen species .

Mecanismo De Acción

Target of Action

5-Hydroxyisoindoline-1,3-dione is a compound that has been found to modulate the dopamine receptor D3 . The dopamine receptor D3 plays a crucial role in the central nervous system and is involved in a variety of neurological processes, including mood regulation, reward, and addiction .

Mode of Action

It is known that it interacts with its target, the dopamine receptor d3, leading to changes in the receptor’s activity . This interaction can result in a variety of effects, depending on the specific context within the body.

Biochemical Pathways

The biochemical pathways affected by 5-Hydroxyisoindoline-1,3-dione are primarily those involving dopamine signaling . By modulating the activity of the dopamine receptor D3, this compound can influence the downstream effects of dopamine signaling, which include a wide range of neurological processes .

Pharmacokinetics

The compound’s interaction with the dopamine receptor d3 suggests that it is able to cross the blood-brain barrier and exert its effects within the central nervous system .

Result of Action

The molecular and cellular effects of 5-Hydroxyisoindoline-1,3-dione’s action are largely dependent on its modulation of the dopamine receptor D3 . By influencing the activity of this receptor, 5-Hydroxyisoindoline-1,3-dione can affect a variety of cellular processes, potentially leading to changes in mood, reward response, and other neurological functions .

Action Environment

The action, efficacy, and stability of 5-Hydroxyisoindoline-1,3-dione can be influenced by a variety of environmental factors. These may include the presence of other neurotransmitters, the specific cellular environment within the brain, and the overall health and physiological state of the individual

Safety and Hazards

Propiedades

IUPAC Name |

5-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXFINXXELODNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441664 | |

| Record name | 5-Hydroxyisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyisoindoline-1,3-dione | |

CAS RN |

50727-06-5 | |

| Record name | 5-Hydroxyisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

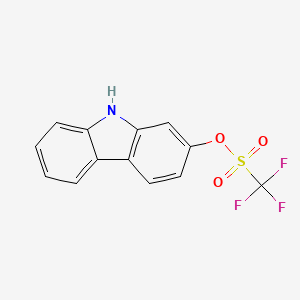

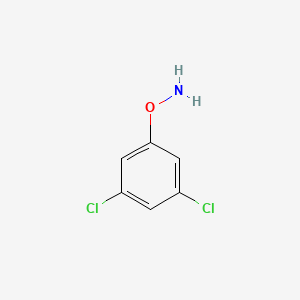

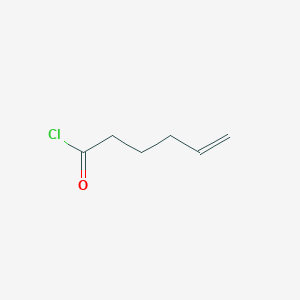

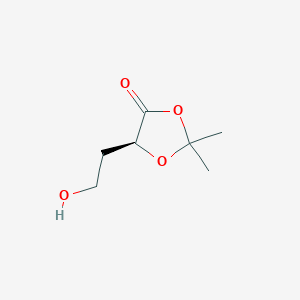

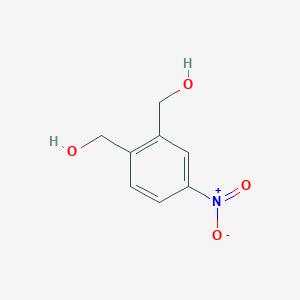

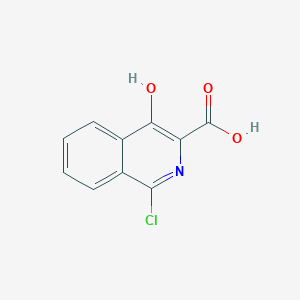

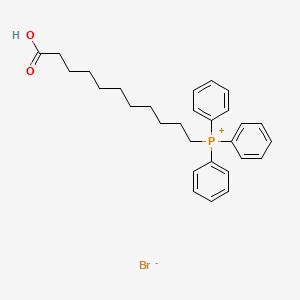

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)

![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)

![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)